Home > Products > Screening Compounds P129432 > 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride -

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

Catalog Number: EVT-253592
CAS Number:
Molecular Formula: C25H22ClN5O3S
Molecular Weight: 508.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK8033 Hcl is a novel and specific dual ATP competitive c-Met/Ron inhibitor (IC50=1 nM Wt c-Met) under investigation as a treatment for cancer.IC50 Value: 1 nM (Wt c-Met); 2.0 nM (c-Met N1100Y) [1]Target: c-Metin vitro: MK-8033 binds 3-fold more tightly to phosphorylated c-Met kinase domain (Kd= 3.2 nM) than to its unphosphorylated counterpart (Kd = 10.4 nM). Signigicantly, MK-8033 potently inhibits kinase activity of three oncogenic c-Met activation loop mutants, Y1230C, Y1230H, and Y1235D (IC50s ranging from 0.6 to 1 nM at 50 uM ATP) in addition to other c-Met activating mutants N1100Y and M1250T. MK-8033 potently inhibited GTL-16 proliferation with an IC50 of 582 ± 30 nM. By contrast the HCT116 cell line, which does not harbor basal c-Met activation, was not inhibited by MK-8033 (IC50 > 10000 nM) [1]. MK-8033 radiosensitized the high-c-Met-expressing EBC-1 and H1993 cells but not the low-c-Met-expressing cell lines A549 and H460. However, irradiation of A549 and H460 cells increased the expression of c-Met protein at 30 minutes after the irradiation. Subsequent targeting of this up-regulated c-Met by using MK-8033 followed by a second radiation dose reduced the clonogenic survival of both A549 and H460 cells. MK-8033reduced the levels of radiation-induced phosphorylated (activated) c-Met in A549 cells [2].in vivo: MK-8033 was orally dosed in GTL-16 tumor xenograft bearing mice. Mice were euthanized 1 h after dosing and tested for p-Met (Y1349) in tumors and MK-8033 concentrations in plasma. At 100 mg/kg,essentially complete inhibition of p-Met (Y1349) was achieved. An in vivo IC50 of 1.3 uM was deduced from the relationship between plasma MK-8033 level and Met pY1349. Treatment with escalating dosed of MK-8033 for 21 days lead to antitumor efficacies in a dose-dependent manner. Dosing at 3, 10, 30, and 100 mg/kg resulted in 22, 18, 57, and 86% tumor growth inhibition, respectively, relative to tumor from vehicle-treated mice.
Overview

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride, commonly referred to as MK-8033 hydrochloride, is a small molecular drug with significant potential in therapeutic applications, particularly in oncology. This compound is characterized by its complex structure and unique pharmacological properties.

Source

MK-8033 hydrochloride is derived from a series of novel compounds aimed at targeting specific biological pathways associated with cancer. The compound has been studied for its efficacy against solid tumors and has shown promise in preclinical models.

Classification

This compound falls under the classification of small molecular drugs. Its IUPAC name reflects its complex chemical structure, which includes various functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of MK-8033 hydrochloride involves several steps that incorporate advanced organic chemistry techniques. Key methods include:

  • Late-stage Functionalization: This approach allows for the introduction of specific functional groups at advanced stages of synthesis, enhancing the efficiency and specificity of the compound.
  • C-H Activation: Techniques such as C-H borylation and Minisci-type alkylation are employed to modify existing carbon-hydrogen bonds, facilitating the formation of desired structures.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. The use of catalysts may also be necessary to promote specific reactions while minimizing side products.

Molecular Structure Analysis

Structure

The molecular formula for MK-8033 hydrochloride is C25H22ClN5O3S, with a molecular weight of approximately 507.99 g/mol. The structure features:

  • A tricyclic core
  • Multiple nitrogen-containing heterocycles
  • A methanesulfonamide group that enhances solubility and bioavailability

Data

The compound exhibits a Logarithm of the Partition Coefficient (XlogP) of 2.1, indicating moderate lipophilicity which is favorable for cellular uptake.

Chemical Reactions Analysis

Reactions

MK-8033 hydrochloride participates in various chemical reactions that are crucial for its biological activity:

  1. Hydrolysis: The methanesulfonamide group can undergo hydrolysis under physiological conditions, releasing active species.
  2. Ligand Binding: The compound can form complexes with target proteins through hydrogen bonding and π-stacking interactions.

Technical Details

Understanding these reactions is essential for optimizing the drug's efficacy and minimizing potential side effects during therapeutic applications.

Mechanism of Action

MK-8033 hydrochloride functions primarily through the inhibition of specific signaling pathways involved in tumor growth and proliferation. The mechanism involves:

  1. Targeting Kinases: The compound selectively inhibits certain kinases that are overactive in cancer cells.
  2. Inducing Apoptosis: By disrupting critical signaling cascades, MK-8033 promotes programmed cell death in malignant cells.

Data

Preclinical studies indicate that MK-8033 exhibits a dose-dependent response in inhibiting tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

MK-8033 hydrochloride is typically presented as a white to off-white solid with high purity (>98%). It is soluble in common organic solvents and exhibits stability under standard laboratory conditions.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range.
  • Solubility: Soluble in dimethyl sulfoxide and other polar solvents.

These properties are critical for formulation development and ensuring consistent delivery during therapeutic use.

Applications

MK-8033 hydrochloride has potential applications in scientific research, particularly in:

  1. Cancer Research: Investigating its effects on various cancer cell lines and understanding its mechanism of action.
  2. Drug Development: Serving as a lead compound for developing new anti-cancer therapies targeting similar pathways.
  3. Pharmacological Studies: Assessing its pharmacokinetics and pharmacodynamics to optimize dosing regimens.

Properties

Product Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

InChI

InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H

InChI Key

BKIQDRGTLKPYCL-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl

Synonyms

1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide hydrochloride

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.